N-(5-chloro-2-methoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
The compound N-(5-chloro-2-methoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide features a pyrimido[5,4-b]indole core substituted with methoxy, methyl, and oxo groups, coupled to a 5-chloro-2-methoxyphenylacetamide via a sulfanyl bridge. Its complexity underscores the importance of comparing it with structurally related compounds to elucidate structure-activity relationships (SARs).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-26-16-7-6-13(30-3)10-14(16)19-20(26)21(29)27(2)22(25-19)32-11-18(28)24-15-9-12(23)5-8-17(15)31-4/h5-10H,11H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIUFXYSXIBXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=C(C=CC(=C4)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including case studies and research findings.
- Molecular Formula : C22H21ClN4O4S
- Molecular Weight : 472.9 g/mol
- IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer properties and potential antimicrobial effects.
Anticancer Activity
Research indicates that derivatives of pyrimido[5,4-b]indole compounds exhibit significant anticancer properties. For instance:
-
Mechanism of Action :
- Cell Cycle Arrest : Compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl)sulfanylacetamide have been shown to induce cell cycle arrest in the G2/M phase, leading to inhibited proliferation of cancer cells such as HCT116 and Caco-2 .
- Apoptosis Induction : The compound induces apoptosis through mitochondrial pathway alterations and inhibition of key signaling pathways like PI3K/AKT/mTOR .
- Case Studies :
Research Findings
A summary of notable findings related to the biological activity of this compound is presented in the table below:
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the compound's potential as an anticancer agent. The pyrimidine and indole moieties present in its structure are known to exhibit cytotoxic effects against various cancer cell lines.
Case Study:
A study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis mediated by the mitochondrial pathway, highlighting the compound's role in cancer therapeutics.
Anti-inflammatory Effects
The compound has also been examined for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Study:
In a controlled experiment using animal models of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. This suggests its potential use in treating inflammatory diseases.
Neuroprotective Properties
Recent investigations have explored the neuroprotective effects of this compound against neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study:
In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and oxidative damage. This positions it as a candidate for further development in neuroprotection.
Data Tables
Comparison with Similar Compounds
Structural Analysis
The target compound shares a pyrimido[5,4-b]indole scaffold with several analogs (Table 1). Key structural variations include:
- Substituents on the pyrimidoindole core : The 3,5-dimethyl and 8-methoxy groups distinguish it from analogs like N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (), which lacks methyl groups and has a 4-chlorophenyl substituent at position 3 .
- N-substituents on the acetamide : The 5-chloro-2-methoxyphenyl group contrasts with alkyl chains (e.g., isopentyl, tert-butyl) in TLR4 ligands reported by Micha et al. .
Table 1: Structural Comparison of Pyrimido[5,4-b]indole Derivatives
Physicochemical Properties
Bioactivity and SARs
- TLR4 Selectivity : Substituent bulk influences activity. For example, compound 27 (isopentyl) exhibits higher TLR4 selectivity than tert-butyl analogs (e.g., 32), suggesting steric effects are critical . The target’s 5-chloro-2-methoxyphenyl group may enhance binding through aromatic interactions.
- Enzyme Inhibition : Oxadiazole analogs () show enzyme inhibition, but the pyrimidoindole core’s rigidity may favor protein-ligand interactions over flexible scaffolds .
Computational Studies
- Similarity Metrics : Using Tanimoto coefficients (), the target compound shares ~60–70% structural similarity with TLR4-active pyrimidoindoles (e.g., compound 27), aligning with bioactivity predictions .
- Docking Studies : Molecular dynamics simulations () suggest the sulfanyl bridge and oxo group stabilize hydrogen bonding with TLR4’s binding pocket, a feature conserved across active analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
